Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate
Brand Name: Vulcanchem
CAS No.: 1823182-35-9
VCID: VC2768890
InChI: InChI=1S/C14H10ClF4N3O2S/c1-2-24-10(23)6-25-13-9(16)5-21-12(22-13)11-8(15)3-7(4-20-11)14(17,18)19/h3-5H,2,6H2,1H3
SMILES: CCOC(=O)CSC1=NC(=NC=C1F)C2=C(C=C(C=N2)C(F)(F)F)Cl
Molecular Formula: C14H10ClF4N3O2S
Molecular Weight: 395.8 g/mol

Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate

CAS No.: 1823182-35-9

VCID: VC2768890

Molecular Formula: C14H10ClF4N3O2S

Molecular Weight: 395.8 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate - 1823182-35-9

Description

Potential Applications

Compounds with similar structures are often investigated for their biological activities, such as anticancer, antibacterial, or antiviral properties. For instance, pyrimidine derivatives are known for their role in nucleic acid synthesis and can be modified to inhibit specific enzymes or receptors.

Synthesis and Characterization

The synthesis of such compounds typically involves multiple steps, including the formation of the pyrimidine and pyridine rings, followed by the introduction of the thioacetate group. Characterization would involve techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to confirm the structure.

Research Findings

While specific research findings on Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate are not available, compounds with similar structures have shown promise in various biological assays. For example, pyrimidine derivatives have been explored for their anticancer properties, and pyridine derivatives are often used in agricultural chemicals due to their insecticidal or fungicidal activities.

Data Tables

Given the lack of specific data on this compound, we can consider a general table for compounds with similar structures:

Compound ComponentPotential Biological Activity
Pyridine DerivativesInsecticidal, Fungicidal
Pyrimidine DerivativesAnticancer, Antiviral
Thioacetate GroupReactivity, Biological Interactions
CAS No. 1823182-35-9
Product Name Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate
Molecular Formula C14H10ClF4N3O2S
Molecular Weight 395.8 g/mol
IUPAC Name ethyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoropyrimidin-4-yl]sulfanylacetate
Standard InChI InChI=1S/C14H10ClF4N3O2S/c1-2-24-10(23)6-25-13-9(16)5-21-12(22-13)11-8(15)3-7(4-20-11)14(17,18)19/h3-5H,2,6H2,1H3
Standard InChIKey AJNXTGVOCZFDJA-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=NC(=NC=C1F)C2=C(C=C(C=N2)C(F)(F)F)Cl
Canonical SMILES CCOC(=O)CSC1=NC(=NC=C1F)C2=C(C=C(C=N2)C(F)(F)F)Cl
PubChem Compound 103595957
Last Modified Aug 16 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator